2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the quinazoline core.
Addition of the Cyanomethylsulfanyl Group: This can be introduced through a nucleophilic substitution reaction using a suitable cyanomethylsulfanyl reagent.
Final Functionalization: The N-propyl group and the carboxamide functionality are introduced in the final steps, often through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its quinazoline core, this compound may exhibit biological activity and could be investigated as a potential drug candidate for various diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-N-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide .
- 3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide .
Uniqueness
2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds. Its cyanomethylsulfanyl group, in particular, may provide unique reactivity and binding characteristics.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-3-(3-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-2-9-23-18(26)13-6-7-16-17(11-13)24-20(28-10-8-22)25(19(16)27)15-5-3-4-14(21)12-15/h3-7,11-12H,2,9-10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWKXNVZCRTBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.